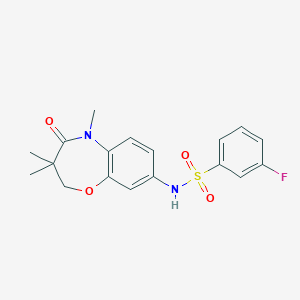

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a sulfonamide group, and a benzo[b][1,4]oxazepine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzo[b][1,4]oxazepine core through a cyclization reaction. This is followed by the introduction of the sulfonamide group via sulfonylation and the fluorine atom via fluorination reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for commercial applications, and industrial chemists often work on improving the overall process to meet regulatory standards and environmental guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: Researchers investigate its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-fluoro-N-[(5R,6R,9S)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide

- Methyl 4-(3-fluoro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the sulfonamide group contributes to its potential as a pharmaceutical agent. The benzo[b][1,4]oxazepine ring system adds to its structural complexity and potential for diverse applications.

Biologische Aktivität

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacokinetic properties, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN2O5S, with a molecular weight of approximately 408.4 g/mol. The compound features a sulfonamide group and a tetrahydro-benzoxazepin moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁FN₂O₅S |

| Molecular Weight | 408.4 g/mol |

| CAS Number | 922041-04-1 |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzene sulfonamides can inhibit the growth of various bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria, which are crucial for their growth and replication .

Cardiovascular Effects

Sulfonamides have been investigated for their effects on the cardiovascular system. A study evaluating the impact of benzene sulfonamides on perfusion pressure using isolated rat heart models demonstrated that these compounds could modulate coronary resistance and perfusion pressure significantly . This suggests potential applications in treating conditions like hypertension or heart failure.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in various diseases, including glaucoma and certain types of cancer .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 0.01 mM .

Case Study 2: Cardiovascular Application

Another study focused on the cardiovascular effects of this compound demonstrated that it could lower perfusion pressure in isolated rat hearts by acting on calcium channels. This finding aligns with previous reports indicating that similar compounds can exert beneficial effects on cardiac function through modulation of vascular resistance .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for determining the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and metabolic stability. The compound shows moderate permeability across biological membranes and potential for oral bioavailability .

Eigenschaften

IUPAC Name |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-10-13(7-8-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLQBSJVPXJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.